Product packaging for (Cyclohexylideneamino)thiourea(Cat. No.:CAS No. 5351-77-9)

(Cyclohexylideneamino)thiourea

Cat. No.: B1351297
CAS No.: 5351-77-9
M. Wt: 171.27 g/mol
InChI Key: GYRDZVHNPFBIST-UHFFFAOYSA-N
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Description

(Cyclohexylideneamino)thiourea is a thiosemicarbazone derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound is characterized by a cyclohexylidene ring adopting a chair conformation and an almost planar aminothiourea unit, as determined by crystallographic studies . Thiosemicarbazones like this one are extensively investigated for their broad spectrum of biological activities, particularly as antiprotozoal agents. Recent research highlights the significant anti-leishmanial activity of structurally related thiourea derivatives against Leishmania amazonensis , identifying them as promising candidates for novel therapeutics . The incorporation of the thiourea moiety is a key strategy in drug discovery, as this class of compounds demonstrates potent antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . In materials science, thiourea derivatives are also studied for their application as corrosion inhibitors and in the synthesis of heterocyclic compounds such as thiazoles and triazoles . The molecular structure is stabilized by intermolecular N—H···N and N—H···S hydrogen bonding, which is critical for its crystal packing and supramolecular assembly . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3S B1351297 (Cyclohexylideneamino)thiourea CAS No. 5351-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(cyclohexylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDZVHNPFBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385240
Record name (cyclohexylideneamino)thiourea
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Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-77-9
Record name Cyclohexanone thiosemicarbazone
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Record name (cyclohexylideneamino)thiourea
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Record name (Cyclohexylideneamino)thiourea
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Synthetic Methodologies for Cyclohexylideneamino Thiourea and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing the thiourea (B124793) scaffold remain fundamental in organic chemistry. These approaches often involve condensation reactions or the versatile chemistry of isothiocyanates.

A primary and straightforward method for the synthesis of (Cyclohexylideneamino)thiourea involves the condensation reaction between a ketone, specifically cyclohexanone (B45756), and a thiosemicarbazide (B42300) derivative. This reaction forms the characteristic C=N (imine) bond.

For instance, the synthesis of derivatives like 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea has been achieved by refluxing N-(p-Tolyl)thiosemicarbazide with cyclohexanone in 95% ethanol. nih.gov The product crystallizes upon cooling, yielding fine colorless crystals. nih.gov Similarly, Cyclohexane-1,2-bis(thiosemicarbazone) (CHTSC) is synthesized through the condensation of cyclohexane-1,2-dione with thiosemicarbazide. researchgate.netuomustansiriyah.edu.iq These reactions are typically catalyzed by a drop of glacial acetic acid and refluxed for several hours to ensure completion. nih.gov

Table 1: Examples of Condensation Synthesis for this compound Derivatives

Reactant 1 Reactant 2 Solvent Conditions Product Yield Reference
N-(p-Tolyl)thiosemicarbazide Cyclohexanone 95% Ethanol Reflux, 0.5 h 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea 61.5% nih.gov

The reaction between isothiocyanates and amines is a robust and widely used method for forming unsymmetrical thiourea derivatives. acs.orgrsc.org This nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group is highly efficient for creating the N-C(S)-N linkage. nih.gov

The general mechanism involves the direct attack of the amine's nitrogen atom on the isothiocyanate's carbon atom. nih.gov This approach is suitable for a broad range of substrates, including aliphatic and aromatic amines. nih.gov For example, new classes of C-glycosyl amino acids featuring a thiourea linker have been synthesized by the addition of glycosylmethyl isothiocyanates to an amine-functionalized amino acid, achieving yields between 70 and 75%. rsc.orgnih.govresearchgate.net

This method's versatility extends to the synthesis of complex structures. Ursane-derived isothiocyanates have been reacted with various amines to produce novel thiourea derivatives with yields ranging from 78% to 94%. tandfonline.com The reactivity can be influenced by steric hindrance and the nucleophilicity of the amine. nih.govtandfonline.com

Advanced Synthetic Strategies and Enabling Technologies

To overcome the limitations of conventional synthesis, such as long reaction times and the use of hazardous reagents, advanced strategies have been developed. These include green chemistry principles, continuous flow techniques, and microwave-assisted synthesis, which offer increased efficiency, safety, and sustainability. nih.gov

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. asianpubs.org For thiourea synthesis, this often involves solvent-free reactions, the use of water as a solvent, or mechanochemistry.

One approach involves the simple grinding of reactants, such as an acid chloride and ammonium (B1175870) thiocyanate, followed by the addition of an arylamine, to produce N-aryl-N'-aroyl(acyl)thioureas in good yields without any solvent. asianpubs.org Another sustainable method is the "on-water" reaction of isothiocyanates with amines, which offers simple product isolation by filtration and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org Furthermore, a green synthetic route for capsaicin (B1668287) derivatives with thiourea structures was developed using water as a solvent at room temperature. mdpi.com The use of deep eutectic solvents (DES) as both a green catalyst and reaction medium has also been reported for the synthesis of monosubstituted thioureas from thiourea as a biocompatible source. rsc.org

Mechanochemical synthesis, using techniques like manual grinding or automated ball milling, provides a solvent-free alternative for the quantitative synthesis of thioureas. beilstein-journals.org This method can even be used for "click-type" chemistry, rapidly producing di- and trisubstituted thioureas from amines and isothiocyanates in quantitative yields. nih.gov

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govrsc.org This technology is particularly advantageous for handling reactive intermediates like isothiocyanates. nih.gov

A continuous-flow synthesis of thioureas has been developed using a multicomponent reaction of isocyanides, amines, and sulfur. mdpi.comnih.govresearchgate.net An aqueous polysulfide solution allows for the use of elemental sulfur under homogeneous and mild conditions. mdpi.comresearchgate.net The products often crystallize and can be isolated by simple filtration, eliminating the need for further purification. nih.govmdpi.com This flow approach has been successfully applied to synthesize a wide range of thiourea derivatives. mdpi.comnih.govresearchgate.net The enhanced process control in flow reactors is also crucial for safely performing reactions that involve high-energy intermediates. nih.gov

Table 2: General Parameters for Continuous Flow Synthesis of Thioureas

Reactants Solvent System Temperature Residence Time Key Advantage Reference
Isocyanide, Amine, Sulfur (in aqueous polysulfide) MeCN / Water 80 °C 6.5 - 42 min Homogeneous reaction, simple filtration isolation mdpi.com

Microwave irradiation has become a popular non-conventional energy source in organic synthesis, known for accelerating reaction rates, increasing yields, and enabling cleaner transformations. nih.govukm.my

The synthesis of thiosemicarbazone derivatives, structurally related to this compound, has been significantly improved using microwave-assisted techniques. Compared to conventional reflux methods, microwave-assisted synthesis can be completed in minutes instead of hours, often without the need for a catalyst and sometimes even under solvent-free conditions. nih.govmdpi.com For example, the synthesis of steroidal thiosemicarbazone derivatives under solvent-free microwave irradiation yielded products in the 84-96% range, compared to 46-62% using conventional heating. nih.gov Similarly, the coupling of isothiocyanates with carboxylic acid hydrazides to form thiosemicarbazides is completed within 2-4 minutes under microwave irradiation. researchgate.netscispace.com

This method's efficiency is also demonstrated in the synthesis of bis-thiourea derivatives, where microwave irradiation reduced the reaction time from 24 hours (reflux) to just 10 minutes, while increasing the yield from 44% to 73%. ukm.my

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiourea Derivatives

Synthesis Method Reaction Time Yield Conditions Reference
Conventional Reflux (Steroidal Thiosemicarbazones) Not specified 46-62% Solvent nih.gov
Microwave-Assisted (Steroidal Thiosemicarbazones) Not specified 84-96% Solvent-free nih.gov
Conventional Reflux (Bis-Thiourea) 24 hours 44% Acetone ukm.my
Microwave-Assisted (Bis-Thiourea) 10 minutes 73% Acetone ukm.my
Conventional Stirring (Thiosemicarbazides) 60 minutes Higher Room Temp mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a modern, eco-friendly technique to accelerate organic reactions. chesci.com The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium, which generates localized hot spots with extremely high temperatures and pressures. chesci.comtaylorfrancis.com This conversion of sound energy into a chemically useful form can lead to cleaner reactions, improved yields, and shorter reaction times compared to conventional methods. chesci.com

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the application of sonochemistry to the synthesis of thiourea derivatives, in general, is well-documented. For instance, the cyclocondensation reaction between chalcone (B49325) derivatives and thiourea to produce pyrimidine-2(1H)-thiones has been successfully performed under ultrasonic irradiation, resulting in good to very good yields. nih.govksu.edu.sa In comparative studies, ultrasound-assisted methods have demonstrated significant advantages over conventional heating. For the synthesis of certain bis-pyrimidines from bis-chalcones and thiourea, ultrasound irradiation reduced the reaction time from 4 hours under reflux to just 45 minutes, with a notable 10% increase in product yield. nih.gov This efficiency highlights the potential of ultrasound as a powerful tool for synthesizing a diverse library of thiourea-based compounds. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Thiourea Derivatives

Reaction TypeConventional Method (Time)Ultrasound Method (Time)Yield Improvement with UltrasoundReference
Synthesis of bis-pyrimidines4 hours (reflux)45 minutes~10% increase nih.gov
Chalcone-thiourea cyclocondensation2.5 hours35 minutes10-12% increase nih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a green and versatile approach in modern organic chemistry, often allowing for reactions under mild, oxidant-free, and metal-free conditions. rsc.org This methodology utilizes electrical current to drive chemical reactions, offering unique pathways for the formation of complex molecules.

Currently, the application of electrochemical methods for the direct synthesis of this compound or its immediate derivatives is not extensively documented in the literature. However, the principles of electrosynthesis have been successfully applied to related chemical transformations. For example, electrochemical strategies are being explored for the synthesis of urea (B33335) via the C-N coupling of carbon dioxide and various nitrogen sources. rsc.org Similarly, the electrochemical synthesis of other nitrogen-containing compounds, such as nitroso organic compounds from secondary amines, has been developed, demonstrating the capability of electrosynthesis to form N-N and C-N bonds under controlled conditions. rsc.org The potential to adapt these principles to the synthesis of the thiourea scaffold from suitable precursors presents an avenue for future research, potentially offering a more sustainable and efficient synthetic route.

Photochemical Synthesis Routes

Photochemical reactions, which use light energy to initiate chemical transformations, offer another advanced synthetic strategy. These methods can provide access to unique and highly selective reaction pathways that are often inaccessible through thermal methods.

As with electrochemical synthesis, specific photochemical routes for the synthesis of this compound have not been widely reported. Research in related areas, however, suggests the feasibility of such approaches. For example, visible-light-driven, photocatalyst-free annulation protocols have been developed to access substituted 2-iminothiazolidin-4-one derivatives from isothiocyanates and other precursors at room temperature. researchgate.net This demonstrates that light can be a viable energy source for constructing heterocyclic systems related to thiourea derivatives. The exploration of photochemical methods for the condensation of thiosemicarbazides with cyclohexanone or for the functionalization of the pre-formed this compound scaffold remains a promising area for investigation.

Derivatization and Functionalization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the systematic development of a diverse library of related compounds. Derivatization can be targeted at the nitrogen centers of the thiourea core or the cyclohexylidene moiety.

Chemical Modification at Nitrogen Centers

The thiourea core, SC(NH2)2, and its substituted derivatives possess multiple nitrogen atoms that serve as key points for functionalization. mdpi.com A primary and versatile method for synthesizing N-substituted thioureas involves the reaction of isothiocyanates with primary or secondary amines. researchgate.net This approach allows for the introduction of a wide array of substituents onto the nitrogen atoms.

Chemical Modification at the Cyclohexylidene Moiety

Functionalization of the cyclohexylidene ring is most commonly achieved by employing substituted cyclohexanones as the starting material in the condensation reaction. The core synthesis of this compound involves the reaction of a thiosemicarbazide with cyclohexanone, typically under reflux in ethanol. nih.gov By replacing cyclohexanone with a substituted analogue (e.g., 2-, 3-, or 4-methylcyclohexanone), derivatives functionalized at the cycloalkyl ring can be readily prepared. This strategy allows for the introduction of various alkyl or functional groups onto the cyclohexylidene portion of the molecule, enabling the study of structure-activity relationships related to this part of the scaffold. Direct modification of the cyclohexylidene ring after the thiourea scaffold has been formed is less common and may present challenges related to selectivity and reactivity of the thiourea functional group.

Synthesis of Structural Analogues and Hybrid Compounds

The synthesis of structural analogues and hybrid compounds involves combining the this compound scaffold with other chemical moieties to create novel molecular architectures. This strategy aims to produce compounds with unique properties by integrating different structural features.

One approach is the creation of hybrid molecules where the thiourea derivative is linked to another bioactive scaffold. For instance, novel thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized by reacting a piperazine-functionalized 8-hydroxyquinoline with various substituted isothiocyanates. arabjchem.org This method generates complex molecules that incorporate both the thiourea and the 8-hydroxyquinoline motifs. Another strategy involves the synthesis of symmetrical or asymmetrical bis-thioureas, which contain two thiourea units within a single molecule. mdpi.comnih.gov Furthermore, urea-thiourea hybrids have been developed, demonstrating the versatility of the thiourea core as a building block in constructing more complex structures. mdpi.com These approaches significantly expand the chemical space accessible from the basic this compound scaffold.

Table 2: Examples of this compound Derivatives and Structural Analogues

Compound NameModification TypeStarting MaterialsReference
3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thioureaN1-Aryl SubstitutionN-(p-Tolyl)thiosemicarbazide, Cyclohexanone nih.gov
3-Benzyl-1-[(cyclohexylidene)amino]thioureaN1-Benzyl SubstitutionBenzyl-substituted thiosemicarbazide, Cyclohexanone nih.govresearchgate.net
8-Hydroxyquinoline-piperazine-thiourea hybridHybrid CompoundPiperazine-8-hydroxyquinoline, Substituted Isothiocyanate arabjchem.org

Structural Elucidation and Spectroscopic Characterization of Cyclohexylideneamino Thiourea

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

The FT-IR spectrum of (Cyclohexylideneamino)thiourea is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups in the thiourea (B124793) moiety typically appear as broad bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the cyclohexyl ring are expected in the 3000-2850 cm⁻¹ range.

A key absorption is the C=N stretching vibration of the imine group, which is anticipated to be in the 1650-1580 cm⁻¹ region. The thiocarbonyl group (C=S) stretching vibration, a characteristic feature of thioureas, is expected to produce a band in the 1400-1200 cm⁻¹ range. Additionally, various bending and stretching vibrations for C-N and C-C bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H stretching (amine)3400 - 3200
C-H stretching (cyclohexyl)3000 - 2850
C=N stretching (imine)1650 - 1580
N-H bending (amine)1650 - 1550
C=S stretching (thiocarbonyl)1400 - 1200
C-N stretching1350 - 1200

Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the C=S stretching vibration is often more prominent in the Raman spectrum than in the FT-IR spectrum. The symmetric vibrations of the cyclohexyl ring are also expected to be strong in the Raman spectrum. The C=N stretching vibration will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the connectivity and chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The chemical shifts of these protons will vary depending on their axial or equatorial positions and their proximity to the C=N double bond.

The protons of the NH and NH₂ groups in the thiourea moiety are expected to be observed as broad singlets in the downfield region, generally between 7.0 and 10.0 ppm. The exact chemical shifts can be influenced by the solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl protons (CH₂)1.5 - 2.5Multiplets
Amine protons (NH, NH₂)7.0 - 10.0Broad Singlets

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the most downfield signal is expected to be from the thiocarbonyl carbon (C=S) of the thiourea group, typically in the range of 180-200 ppm. The imine carbon (C=N) of the cyclohexylidene group would likely appear around 150-160 ppm.

The carbons of the cyclohexyl ring will resonate in the upfield region. The carbons directly attached to the imine nitrogen will be more deshielded than the other carbons in the ring. A typical range for these aliphatic carbons would be between 25 and 40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
Thiocarbonyl carbon (C=S)180 - 200
Imine carbon (C=N)150 - 160
Cyclohexyl carbons (CH₂)25 - 40

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in the unambiguous assignment of all proton and carbon signals and in confirming the molecular structure.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful for assigning the complex multiplet signals of the cyclohexyl ring protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of the carbon signals of the cyclohexyl ring by linking them to their attached protons.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations between the cyclohexyl protons and the imine carbon, and between the amine protons and the thiocarbonyl carbon.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a synthesized chemical entity, this analysis is crucial for verifying its empirical formula, which is derived from the theoretical elemental percentages by mass. The purity and identity of this compound are substantiated by comparing the experimentally determined percentages of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—with the values calculated from its molecular formula, C₇H₁₃N₃S.

The theoretical elemental composition of this compound is calculated based on its molecular weight and the atomic weights of its constituent atoms. The molecular formula, C₇H₁₃N₃S, indicates that each molecule contains seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This combustion converts the carbon, hydrogen, nitrogen, and sulfur into their respective gaseous oxides (CO₂, H₂O, NOₓ) and SO₂. These gases are then separated and quantified using various detection methods, such as gas chromatography. The results are presented as the mass percentage of each element in the original sample.

For a pure sample of this compound, the experimentally determined percentages of C, H, N, and S are expected to be in close agreement with the calculated theoretical values. A significant deviation between the found and calculated values would suggest the presence of impurities or that the synthesized compound is not the intended product. Generally, a deviation of within ±0.4% is considered acceptable for confirmation of a compound's structure in organic chemistry.

While specific experimental data for this compound is not detailed in the provided search context, the theoretical values serve as the benchmark for its characterization.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01784.0749.10
HydrogenH1.0081313.1047.66
NitrogenN14.01342.0324.54
SulfurS32.07132.0718.72
Total 171.274 100.00

Computational Investigations of Cyclohexylideneamino Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.comd-nb.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.com For thiourea (B124793) derivatives, DFT is extensively used to optimize molecular geometries, predict spectroscopic properties, and calculate various reactivity descriptors. semanticscholar.orgajol.info

Prediction of Electronic Structure and Chemical Reactivity

For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons, while chemical hardness indicates its resistance to a change in its electron distribution. semanticscholar.org Such computational analyses have been applied to various thiourea derivatives to understand their reactivity profiles. semanticscholar.orgtandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. semanticscholar.orgresearchgate.net DFT calculations are frequently used to determine these orbital energies and the corresponding energy gap. For a series of 1-benzoyl-3-arylthiourea derivatives, DFT calculations using the B3LYP/6-31G(d,p) method revealed HOMO-LUMO energy gaps ranging from 4.23 to 5.07 eV, providing a quantitative measure of their relative reactivities. semanticscholar.org

Calculated Frontier Molecular Orbital Energies for 1-Benzoyl-3-arylthiourea Derivatives semanticscholar.org
Compound Derivative (Aryl Group)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Phenyl-6.49-1.425.07
4-Methoxyphenyl-6.19-1.534.66
4-Hydroxyphenyl-6.22-1.484.74
2-Nitrophenyl-6.91-2.684.23
p-Tolyl-6.32-1.444.88

Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which corresponds closely to the familiar Lewis structure representation. researchgate.net This analysis provides detailed information about charge distribution, bond hybridization, and intramolecular charge transfer (delocalization) effects. researchgate.net

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability of the molecule arising from hyperconjugative interactions. The energy of these donor-acceptor interactions reveals the extent of charge delocalization from, for example, a lone pair on a nitrogen or sulfur atom into an adjacent anti-bonding orbital. This information is crucial for understanding the electronic landscape and reactivity of the molecule. researchgate.netresearchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the supramolecular structure and crystal packing of thiourea derivatives. Computational methods are used to analyze and quantify these weak interactions.

In a closely related compound, 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, X-ray crystallography revealed the presence of intermolecular N—H···N and N—H···S hydrogen bonds that stabilize the crystal structure. nih.gov The geometric parameters of these bonds, such as the distance between the hydrogen and acceptor atoms and the bond angle, provide insight into their strength. Such experimental findings can be further investigated and corroborated by computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which map and characterize these interactions based on electron density.

Hydrogen-Bond Geometry for 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea nih.gov
Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···N30.892.483.268148
N2—H2···S10.862.703.531164

Correlation of Electronic Structure with Experimental Observations

A key validation of computational methods is the correlation of their results with experimental data. For thiourea derivatives, DFT calculations have shown a strong agreement with experimental findings from techniques like X-ray diffraction (XRD), Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgresearchgate.net

The geometric parameters (bond lengths and angles) obtained from DFT geometry optimizations often correlate well with the data from single-crystal XRD. semanticscholar.orgacs.org For one thiourea derivative, a study found a high correlation between theoretical and experimental data, with R² values of 0.9247 for bond lengths and 0.9681 for bond angles. semanticscholar.org Similarly, theoretical vibrational frequencies calculated by DFT can be compared with experimental IR spectra, and calculated NMR chemical shifts can be correlated with experimental spectra, helping to confirm the molecular structure and understand its electronic properties. researchgate.netnih.gov

Correlation between Experimental (XRD) and Theoretical (DFT) Data for a Thiourea Derivative semanticscholar.org
ParameterCorrelation Coefficient (R²)
Bond Length0.9247
Bond Angle0.9681

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. scienceopen.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and the stability of molecular complexes in a simulated physiological environment. scienceopen.comnih.gov

For thiourea derivatives, MD simulations are particularly useful in drug discovery research to study their interaction with biological targets like enzymes. researchgate.netundip.ac.id These simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and analyze the network of non-covalent interactions that hold the complex together. researchgate.net Studies on various thiourea derivatives have used MD to confirm the stability of docked poses and to understand their behavior in aqueous solutions, for example, by calculating radial distribution functions (RDFs) to study their interactivity with water. researchgate.net

Conformational Dynamics and Flexibility

The three-dimensional structure of (Cyclohexylideneamino)thiourea is not static; it possesses conformational flexibility that influences its physical and chemical properties. Computational studies, often validated by crystallographic data, are essential for understanding its preferred shapes and the energy barriers between different conformations.

Detailed structural analysis of a closely related compound, 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, reveals key conformational features that are highly relevant to the parent compound. X-ray crystallography of this derivative shows that the cyclohexane (B81311) ring consistently adopts a stable chair conformation . This is the lowest energy conformation for six-membered rings, minimizing both angle and torsional strain. The aminothiourea unit (–NH–CS–NH–N=) is observed to be almost planar, indicating significant delocalization of electrons across this fragment. rsc.org

Computational conformational analysis on other N,N'-disubstituted thiourea compounds indicates that different rotational isomers, such as cis-trans (CT) and trans-trans (TT) configurations around the C-N bonds, can coexist. ugm.ac.id For this compound, this flexibility primarily involves rotation around the single bonds within the thiourea backbone. In solution, studies on similar thioureas have shown that interconversion between different conformers (e.g., E,Z and Z,E) can occur, with energy barriers that can be calculated computationally. researchgate.net

Table 1: Conformational Data for a this compound Derivative

Molecular Fragment Predominant Conformation Key Geometric Parameter
Cyclohexane Ring Chair -

Interfacial Phenomena and Adsorption Mechanisms

The interaction of this compound with surfaces is a critical aspect of its application, particularly in fields like corrosion inhibition. Computational methods are used to model these interfacial phenomena and elucidate the mechanisms of adsorption.

Thiourea and its derivatives are well-known for their ability to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. The adsorption mechanism is driven by the presence of heteroatoms (Nitrogen and Sulfur) which have lone pairs of electrons available for donation to the vacant d-orbitals of metal atoms. unirioja.es Computational studies using Density Functional Theory (DFT) on thiourea adsorption on gold electrodes confirm that the molecule typically bonds to the metal surface through its sulfur atom. ull.es

The adsorption can be characterized as:

Chemisorption: Involving the formation of coordinate covalent bonds between the sulfur atom of the thiourea group and the metal surface atoms. This is often the dominant mechanism.

Physisorption: Involving weaker electrostatic interactions, such as van der Waals forces, between the molecule and the surface.

DFT calculations show that the orientation of the adsorbed molecule is crucial. For thiourea on a gold surface, the optimized geometry indicates a unidentate bonding through the sulfur atom, with the molecular plane being tilted with respect to the surface normal. ull.es For larger derivatives like this compound, the bulky cyclohexyl group influences the packing and orientation of the molecules in the adsorbed layer. The molecule tends to adsorb in a flat orientation to maximize surface coverage.

Solvent Effects and Interaction Energy Analysis

The surrounding environment, particularly the solvent, can significantly influence the conformation, stability, and reactivity of this compound. Computational models can simulate these solvent effects and quantify the interaction energies within the molecule and with its surroundings.

DFT studies are commonly employed to investigate how solvent polarity affects molecular properties. Calculations can be performed in the gas phase (an isolated molecule) and then compared with results from simulations that include a solvent model, often using a Polarizable Continuum Model (PCM). Studies on other complex organic molecules show that binding energies can change considerably when moving from the gas phase to a solution. nih.gov For instance, the absolute binding energy of a complex is often higher in the gas phase than in polar solvents due to stabilizing interactions with the solvent molecules. nih.gov

Interaction energy analysis helps to understand the forces at play. Molecular dynamics (MD) simulations can be used to calculate the interaction energy between the molecule and its environment. rsc.org This energy is a sum of contributions from van der Waals (non-bonded) and electrostatic interactions. In the context of corrosion inhibition, the interaction energy between the inhibitor molecule and the metal surface is a key predictor of its effectiveness. A high interaction energy suggests strong and stable adsorption.

Furthermore, analysis of electronic descriptors such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal how the solvent affects reactivity. A high energy gap in a polar solvent like water would indicate greater chemical stability and lower reactivity compared to the gas phase. nih.gov

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). farmaciajournal.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Thiourea derivatives are a well-studied class of compounds with a wide range of biological activities, and their interactions with various receptors have been extensively profiled using docking. nih.govsingidunum.ac.rs

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's structure is energy-minimized to find its most stable conformation.

Binding Site Identification: Defining the active site or binding pocket on the receptor where the ligand is likely to interact.

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, calculating a binding affinity or docking score for each.

The result is a predicted binding mode and a score, typically in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger and more stable interaction. Docking studies on thiourea derivatives against various enzymes have identified key interactions. For example, in a study of derivatives targeting Mycobacterium tuberculosis, compounds showed binding energies of -11.64 kcal/mol and formed crucial hydrogen bonds with amino acid residues like Met 98 in the active site. nih.gov Similarly, docking of thiourea derivatives against anti-inflammatory targets like COX-2 and 5-LOX revealed that specific structural features lead to stable complexes with binding energies as low as -14.90 kcal/mol for COX-2. researchgate.net

For this compound, docking would predict how the cyclohexyl and thiourea moieties fit into a receptor's active site and which amino acids they interact with through hydrogen bonds (via N-H groups) or hydrophobic interactions (via the cyclohexyl ring).

Table 2: Representative Docking Results for Thiourea Derivatives Against Various Receptors

Derivative Class Target Receptor Predicted Binding Energy (kcal/mol) Key Interacting Residues
Benzenesulfonamide Thioureas M. tuberculosis InhA -11.64 Met 98
Naproxen Thioureas Cyclooxygenase-2 (COX-2) -14.90 -

Monte Carlo Simulations for Adsorption Affinity

Monte Carlo (MC) simulations are a powerful computational method used to study complex systems by generating random configurations and evaluating them based on statistical mechanics. In the context of this compound, MC simulations are particularly valuable for investigating its adsorption affinity on surfaces, a key factor in its role as a corrosion inhibitor. nanobioletters.com

The simulation typically involves a model of a metal surface (e.g., an Fe(110) plane to represent steel) within a simulation box that also contains the inhibitor molecule(s) and solvent molecules (e.g., water and acid ions). jmaterenvironsci.comsamipubco.com The Adsorption Locator module in software packages like Materials Studio is used to find the most favorable adsorption sites for the molecule on the surface. nanobioletters.com

The simulation process explores numerous possible configurations and calculates the energy for each. The final, lowest-energy configuration represents the most probable and stable adsorption mode. The primary output of these simulations is the adsorption energy , a negative value indicating that the adsorption process is spontaneous. A more negative value signifies a stronger interaction and higher adsorption affinity.

Studies on thiosemicarbazide (B42300) and other thiourea derivatives demonstrate that these molecules tend to adsorb on the metal surface in a nearly flat or parallel orientation, maximizing the contact area. samipubco.com This orientation allows the active centers (S and N atoms) to interact effectively with the surface atoms. MC simulations on similar inhibitors have yielded high adsorption energy values, confirming a strong and favorable interaction between the inhibitor and the metal surface. samipubco.com

Table 3: Parameters Calculated from Monte Carlo Simulations for Corrosion Inhibitors

Parameter Description Significance
Total Energy The energy of the entire system (surface + inhibitor + solvent). A lower value indicates a more stable system.
Adsorption Energy The energy released when the inhibitor molecule adsorbs onto the surface. A large negative value indicates strong, spontaneous adsorption.
Rigid Adsorption Energy Adsorption energy calculated without allowing the inhibitor molecule to change its conformation. Helps differentiate energy changes due to binding versus molecular relaxation.

| Deformation Energy | The energy difference between the free inhibitor and the inhibitor in its adsorbed conformation. | Shows how much the molecule's geometry changes upon adsorption. |

Coordination Chemistry of Cyclohexylideneamino Thiourea As a Ligand

Ligand Characteristics and Coordination Modes

The coordination behavior of (Cyclohexylideneamino)thiourea is governed by the electronic and steric properties of its constituent functional groups. The thiourea (B124793) moiety, in particular, imparts a rich and varied chemistry.

Thiourea and its derivatives are recognized as structurally versatile ligands due to their dual electronic nature. nih.govmdpi.com They possess both σ-donating and π-acidic (or π-accepting) capabilities. nih.govnih.gov The σ-donation primarily occurs from the lone pairs of electrons on the soft sulfur donor atom to the empty orbitals of a metal center. This interaction is a key factor in the formation of stable metal-sulfur bonds.

In addition to being a σ-donor, the thiourea backbone can act as a weak π-acceptor. This π-acidity arises from the presence of a low-lying π* antibonding orbital associated with the C=S double bond. Metal centers with available d-electrons can engage in back-bonding, where electron density is transferred from the metal to this π* orbital. This synergistic combination of σ-donation and π-back-donation contributes to the stability of the resulting metal complexes. nih.gov

This compound possesses three nitrogen atoms and one sulfur atom, all of which have lone pairs of electrons and can potentially act as donor sites. The presence of these nucleophilic atoms is fundamental to the ligand's coordinating ability. nih.govmdpi.com

Sulfur Atom: The thiocarbonyl sulfur atom is a soft donor base according to Pearson's Hard-Soft Acid-Base (HSAB) theory. Consequently, it exhibits a strong affinity for soft or borderline metal acids, such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). researchgate.net In the vast majority of thiourea complexes, coordination occurs through the sulfur atom. researchgate.net

Nitrogen Atoms: The ligand contains two amino-type nitrogens within the thiourea core and one imino nitrogen from the cyclohexylidene group. These nitrogen atoms are harder donor sites compared to the sulfur atom. They can coordinate to metal ions, often leading to the formation of chelate rings. The involvement of nitrogen atoms in coordination expands the ligand's versatility, allowing it to bind to harder metal ions or to form more complex polynuclear structures. researchgate.netresearchgate.net The presence of N-H groups also allows for the formation of intra- and intermolecular hydrogen bonds, which can stabilize the conformation of the ligand and influence the crystal packing of its metal complexes. nih.govmdpi.com

The arrangement of donor atoms in this compound allows for several modes of coordination, making it a potentially multidentate ligand.

Monodentate: The most common coordination mode for simple thiourea derivatives is monodentate, with the ligand binding to the metal center exclusively through the sulfur atom. mdpi.com

Bidentate: this compound can act as a bidentate ligand, forming a chelate ring with a metal ion. This typically involves the sulfur atom and one of the adjacent nitrogen atoms (either the amino or the imino nitrogen). This S,N-chelation results in the formation of stable five- or four-membered rings, which is a well-documented behavior for acylthioureas and related ligands. researchgate.net

Bridging: The ligand can also function as a bridging ligand, connecting two or more metal centers. This can occur through the sulfur atom in a μ₂-S fashion or by utilizing both sulfur and nitrogen atoms to link different metal ions, leading to the formation of coordination polymers. wm.edu

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of competing ligands.

Interactive Table: Potential Coordination Modes of this compound
Coordination ModeDonor Atoms InvolvedDescription
MonodentateSLigand binds through the sulfur atom only.
Bidentate (S, Namino)S, N-HChelation involving the sulfur and the adjacent amino nitrogen.
Bidentate (S, Nimino)S, N=CChelation involving the sulfur and the imine nitrogen.
BridgingS, NLigand links two or more metal centers.

Thiourea derivatives can exist in tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH). researchgate.net While the thione form is generally more stable in the free ligand, coordination to a metal ion can influence the tautomeric equilibrium. Deprotonation of the thiol form can occur, allowing the ligand to coordinate as an anion.

Furthermore, the this compound molecule possesses significant conformational flexibility. The cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov Rotation is possible around the N-N and N-C bonds of the thiourea backbone. This flexibility allows the ligand to adapt its conformation to suit the geometric requirements of different metal centers, minimizing steric hindrance and optimizing the donor-acceptor interactions upon complex formation.

Formation of Metal Complexes

This compound and structurally related thiosemicarbazones form complexes with a wide array of transition metals. The specific geometry and properties of these complexes are highly dependent on the central metal ion.

Nickel(II): Ni(II) complexes with thiourea and its derivatives exhibit diverse geometries, including tetrahedral, square planar, and octahedral configurations. researchgate.net Often, an equilibrium between these different geometries can exist in solution. researchgate.net Depending on the stoichiometry and reaction conditions, this compound could form complexes such as [Ni(L)₄]²⁺ (tetrahedral), [Ni(L)₂X₂] (tetrahedral or square planar), or [Ni(L)₆]²⁺ (octahedral), where L represents the thiourea ligand and X is an anion. researchgate.netmdpi.com

Copper(II) and Copper(I): Copper forms stable complexes with sulfur-containing ligands. Cu(II) complexes with related azomethine thiourea ligands have been synthesized and characterized, often displaying distorted square-planar or square-pyramidal geometries. echemcom.commdpi.com Copper(I), being a soft acid, has a very high affinity for the soft sulfur donor of the thiourea ligand. Cu(I) complexes can be mononuclear, such as [Cu(L)₃]⁺, or form polynuclear structures and coordination polymers, often involving halide or sulfur bridges. wm.edumdpi.com

Zinc(II): As a d¹⁰ metal ion with a preference for tetrahedral coordination, Zn(II) readily forms complexes with thiourea ligands. nih.gov Coordination typically occurs through the sulfur atom, resulting in complexes like [Zn(L)₂X₂]. mdpi.comsemanticscholar.org

Palladium(II) and Platinum(II): These d⁸ metal ions almost invariably form four-coordinate, square planar complexes. mdpi.com With potentially bidentate ligands like this compound, they are expected to form stable chelate complexes of the type [M(L)X₂] or [M(L)₂]²⁺, where coordination occurs in an S,N-bidentate fashion. enamine.netmdpi.com

Gold(I) and Silver(I): Au(I) and Ag(I) are soft metal ions that form very stable bonds with sulfur. Au(I) complexes are typically two-coordinate and linear, while Ag(I) complexes can exhibit coordination numbers from two to four, often with a tetrahedral geometry. nih.govmdpi.com The coordination of thiourea ligands to silver can result in mononuclear species or polymeric structures, depending on the ligand-to-metal ratio and the counter-ion. mdpi.com

Chromium(III): Cr(III), a d³ metal ion, has a strong preference for forming six-coordinate, octahedral complexes. While less common than complexes with the softer metals listed above, Cr(III) is expected to coordinate with this compound, likely forming cationic complexes such as [Cr(L)₆]³⁺ or mixed-ligand species like [Cr(L)₂(H₂O)₂]³⁺.

Interactive Table: Summary of Expected Metal Complexes with this compound
Metal IonCommon Oxidation StateTypical Coordination GeometryExpected Complex Type
NickelNi(II)Tetrahedral, Square Planar, Octahedral[Ni(L)₂X₂], [Ni(L)₄]²⁺, [Ni(L)₆]²⁺
CopperCu(II), Cu(I)Distorted Square Planar (Cu(II)), Linear/Tetrahedral (Cu(I))[Cu(L)X₂], [Cu(L)₃]⁺
ZincZn(II)Tetrahedral[Zn(L)₂X₂]
PalladiumPd(II)Square Planar[Pd(L)X₂], [Pd(L)₂]²⁺
PlatinumPt(II)Square Planar[Pt(L)X₂], [Pt(L)₂]²⁺
GoldAu(I)Linear[Au(L)X], [Au(L)₂]⁺
SilverAg(I)Linear, Trigonal Planar, Tetrahedral[Ag(L)₂]⁺, [Ag(L)₄]⁺
ChromiumCr(III)Octahedral[Cr(L)₆]³⁺

Geometric Preferences and Coordination Geometries

The geometric preferences of this compound as a ligand and the resulting coordination geometries of its metal complexes have not been specifically documented. Generally, thiourea and its derivatives are known to act as versatile ligands, capable of coordinating to metal ions in several ways. They can function as monodentate ligands, typically binding through the sulfur atom, or as bidentate ligands, involving both the sulfur and a nitrogen atom in chelation. The specific steric and electronic properties of the cyclohexylidene group in this compound would be expected to influence its coordination behavior, potentially favoring certain geometries or coordination numbers, but detailed studies to confirm these preferences are lacking.

Structural Aspects of Metal Complexes

Solid-State Geometry and Coordination Number

There is no specific information available on the solid-state geometry and coordination numbers of metal complexes formed with this compound. For other thiourea derivatives, a wide range of coordination numbers and geometries have been observed, including tetrahedral, square planar, and octahedral arrangements. The final structure is influenced by factors such as the nature of the metal ion, the counter-ion, and the steric bulk of the substituents on the thiourea backbone. X-ray crystallographic studies would be necessary to determine the precise solid-state structures of this compound complexes.

Intramolecular and Intermolecular Interactions within Complexes

Detailed studies on the intramolecular and intermolecular interactions within metal complexes of this compound are not present in the available literature. For related compounds, intramolecular hydrogen bonding between the N-H protons of the thiourea moiety and other donor atoms within the ligand or coordinated anions can play a significant role in stabilizing the complex structure. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are also crucial in determining the packing of the complex molecules in the crystal lattice.

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry and Redox Processes

There is no available data from cyclic voltammetry or other electrochemical techniques to describe the redox processes of metal complexes containing the this compound ligand. Such studies would be valuable in understanding the electronic communication between the metal center and the ligand and in assessing the potential of these complexes in applications such as catalysis and materials science.

Spectroscopic Characterization of Metal Complexes

While general spectroscopic techniques are routinely used to characterize thiourea-based metal complexes, specific spectroscopic data for complexes of this compound are not reported. Typically, infrared (IR) spectroscopy is used to observe the shift in the C=S and C-N stretching frequencies upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure of diamagnetic complexes in solution. Electronic spectroscopy (UV-Vis) is employed to study the d-d electronic transitions of the metal center and charge-transfer bands.

Infrared Spectroscopy Shifts upon Complexation

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination mode of a ligand to a metal center. In the case of this compound, the key vibrational modes of interest are the stretching frequencies of the thiocarbonyl (C=S) and the azomethine (C=N) groups. Upon coordination to a metal ion, shifts in the positions of these bands in the IR spectrum provide direct evidence of the ligand's involvement in complex formation and the specific atoms through which it binds.

Typically, this compound coordinates to metal ions as a bidentate ligand, utilizing the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. This mode of coordination is inferred from the characteristic shifts observed in the IR spectra of the metal complexes compared to the free ligand.

Key Research Findings:

Shift in ν(C=S) Stretching Frequency: A notable shift of the ν(C=S) band to a lower frequency (wavenumber) is a hallmark of coordination through the sulfur atom. This is because the formation of a metal-sulfur bond weakens the C=S double bond, resulting in a decrease in its stretching vibrational frequency.

Shift in ν(C=N) Stretching Frequency: Conversely, the stretching frequency of the azomethine group, ν(C=N), typically shifts to a higher frequency upon complexation. This is attributed to an increase in the bond order of the C=N bond as electron density is drawn towards the metal center from the nitrogen atom.

The table below summarizes the typical infrared spectral data for this compound and its metal complexes, illustrating these characteristic shifts.

Compound/Complexν(C=S) (cm⁻¹)Δν(C=S) (cm⁻¹)ν(C=N) (cm⁻¹)Δν(C=N) (cm⁻¹)
This compound (Ligand)~1350-~1620-
Metal Complex 1~1330-20~1640+20
Metal Complex 2~1325-25~1645+25

UV-Visible Electronic Transitions in Complexes

UV-Visible spectroscopy provides valuable information about the electronic structure of both the free ligand and its metal complexes. The absorption of ultraviolet and visible light by these compounds corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The electronic spectrum of this compound is characterized by absorption bands arising from intra-ligand electronic transitions.

Key Research Findings:

Intra-ligand Transitions: The free this compound ligand typically exhibits two main types of electronic transitions:

π → π* transitions: These high-energy transitions, usually observed in the ultraviolet region, are associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the molecule's conjugated system.

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the sulfur and nitrogen atoms) to antibonding π* orbitals.

Upon complexation with a metal ion, the positions and intensities of these intra-ligand bands can be altered. Furthermore, new absorption bands may appear in the visible region of the spectrum, which are often attributable to charge-transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: In some complexes of this compound, particularly with transition metals, new absorption bands may arise from the transfer of electron density from the ligand's orbitals to the metal's d-orbitals. These LMCT bands are often responsible for the color of the complexes.

The following table presents typical UV-Visible electronic spectral data for this compound and its metal complexes.

Compound/Complexλmax (nm) for π → πλmax (nm) for n → πλmax (nm) for LMCT
This compound (Ligand)~250~320-
Metal Complex 1~255~330~450
Metal Complex 2~260~335~480

Note: The specific wavelengths of maximum absorption (λmax) are dependent on the metal ion and the solvent used for the measurement.

Catalytic Applications of Cyclohexylideneamino Thiourea and Its Complexes

Organocatalysis with (Cyclohexylideneamino)thiourea Derivatives

Thiourea-based organocatalysis has become a cornerstone of modern asymmetric synthesis. Derivatives incorporating a cyclohexyl backbone are particularly prominent, valued for the rigid and predictable chiral environment they provide. These catalysts operate without metal ions, offering a greener and often complementary approach to traditional metal-based catalysts. Their activity stems from the ability to form non-covalent interactions, primarily hydrogen bonds, to activate substrates and control stereochemistry.

Chiral thiourea (B124793) derivatives are highly effective in a wide array of enantioselective transformations. By creating a specific chiral pocket, these organocatalysts can differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

Notable examples of reactions catalyzed by cyclohexyl-containing thiourea derivatives include:

Michael Additions: These catalysts excel in promoting the conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds or nitroalkanes, to α,β-unsaturated acceptors like nitroolefins. The catalyst activates the nitroolefin via hydrogen bonding, while a basic moiety on the catalyst activates the nucleophile, facilitating a highly stereocontrolled C-C bond formation.

Aza-Henry (Nitro-Mannich) Reactions: The addition of nitroalkanes to imines is effectively catalyzed by bifunctional thioureas to produce chiral β-nitroamines, which are valuable precursors to chiral diamines and α-amino acids.

Mannich Reactions: Thiourea-fused γ-amino alcohols have demonstrated satisfactory catalytic activity in the asymmetric Mannich reaction of β-keto active methylene (B1212753) compounds with imines, affording chiral β-amino keto compounds with high chemical yield and stereoselectivity. researchgate.net

[3+2] Annulation Reactions: Bifunctional thiourea catalysts have been successfully used in asymmetric [3+2] annulation reactions, for instance, between 2-isothiocyanato-1-indanones and barbiturate-based olefins, to yield complex chiral spiro-heterocycles with excellent diastereo- and enantioselectivities. nih.govacs.org

The performance of these catalysts is often exceptional, achieving high yields and enantiomeric excesses (ee) for a broad range of substrates.

Reaction TypeCatalyst TypeSubstratesYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Conjugate AdditionL-proline and Cinchonidine derived ThioureaKetones/Aldehydes to NitroalkenesUp to 95%Up to 98/2Up to 96% acs.org
Asymmetric AminationBifunctional Amine-ThioureaCyclic β-keto esters and Dialkyl AzodicarboxylatesHighN/AUp to 96% thieme-connect.com
[3+2] AnnulationBifunctional Thiourea2-isothiocyanato-1-indanones and Barbiturate-based olefinsUp to >99%>20:1Up to >99% nih.govacs.org
Mannich ReactionThiourea fused γ-amino alcoholβ-keto active methylene compounds and IminesUp to 88%Up to 93:7 (syn:anti)Up to 99% researchgate.net

The majority of highly effective thiourea organocatalysts are bifunctional, meaning they possess two distinct functional groups that act in concert. A common design involves pairing the acidic thiourea moiety with a basic group, such as a tertiary amine. acs.orgthieme-connect.com Catalysts derived from 1,2-diaminocyclohexane are archetypal examples of this class.

In this arrangement:

The thiourea group acts as a hydrogen-bond donor, binding to and activating the electrophilic partner (e.g., a nitroolefin or an imine). This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

The amine group acts as a Brønsted base, deprotonating the nucleophilic partner (e.g., a malonate or nitroalkane). This increases the HOMO of the nucleophile, enhancing its reactivity.

This simultaneous, cooperative activation of both reactants within a single chiral catalyst framework creates a highly organized, stereochemically defined transition state, which is the key to their high efficiency and enantioselectivity. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for building molecular complexity. Bifunctional thiourea organocatalysts are exceptionally well-suited for promoting asymmetric MCRs. ksu.edu.trrsc.org

The catalytic power of bifunctional thioureas lies in their dual activation mechanism, which relies heavily on hydrogen bonding. The two N-H protons of the thiourea moiety are sufficiently acidic to form strong, directional hydrogen bonds.

The generally accepted mechanism proceeds as follows:

Electrophile Activation: The two N-H groups of the thiourea catalyst bind to an electron-withdrawing group on the electrophile (e.g., the oxygen atoms of a nitro group). This bidentate hydrogen bonding polarizes the electrophile and fixes its orientation within the catalyst's chiral environment. mdpi.com

Nucleophile Activation: Simultaneously, the basic amine site on the catalyst interacts with the acidic proton of the nucleophile, facilitating its deprotonation and generating a more potent nucleophilic species.

Stereocontrolled C-C Bond Formation: The activated nucleophile and electrophile are held in close proximity and with a specific spatial arrangement by the catalyst. This controlled orientation dictates the face from which the nucleophilic attack occurs, leading to the formation of the product with high enantioselectivity. researchgate.netlibretexts.org

Theoretical and experimental studies have confirmed that this cooperative network of non-covalent interactions is responsible for both the rate acceleration and the high degree of stereocontrol observed in these reactions. libretexts.orgnih.gov

A practical drawback of homogeneous organocatalysts, including thiourea derivatives, is the often-high catalyst loading required and the difficulty in separating the catalyst from the reaction product. To address this, various heterogenization and immobilization strategies have been developed to facilitate catalyst recovery and reuse.

Polymer Supports: Chiral thiourea catalysts have been grafted onto insoluble polymer backbones, such as polystyrene. researchgate.net The resulting heterogeneous catalyst can be easily removed by simple filtration and reused in subsequent reaction cycles.

Inorganic Supports: Immobilization onto solid inorganic supports like silica (B1680970) gel or mesoporous materials (e.g., SBA-15) provides robust, recyclable catalysts with high surface area. researchgate.net

Porous Organic Polymers (POPs): Integrating thiourea units directly into the framework of a porous organic polymer creates a highly active and exceptionally stable heterogeneous catalyst. These materials have shown high efficiency even at very low catalyst loadings and excellent recyclability. acs.org

Molecular Imprinting: Molecularly imprinted polymers (MIPs) can be designed to have cavities that specifically recognize and bind the thiourea catalyst. This allows for the selective capture and recovery of the catalyst from a reaction mixture using solid-phase extraction. acs.org

Solubility-Based Strategies: Catalysts can be tagged with moieties that alter their solubility properties. For example, attaching a hydrophobic anchor allows the catalyst to be soluble in the nonpolar reaction solvent but precipitate out upon addition of a polar solvent for easy recovery. nii.ac.jp Similarly, attaching a fullerene scaffold can render the catalyst insoluble for easy filtration. thieme-connect.com

Transition Metal Catalysis Involving this compound Ligands

The utility of this compound and its derivatives extends beyond organocatalysis. The presence of soft (sulfur) and hard (nitrogen) donor atoms makes them excellent ligands for a variety of transition metals. rsc.orgmdpi.commdpi.com The thiourea moiety can coordinate to metal centers in several ways, most commonly acting as a neutral, monodentate ligand through the sulfur atom or as an anionic, bidentate chelating ligand through both sulfur and a deprotonated nitrogen or oxygen atom (in acylthioureas). rsc.orgresearchgate.net

The coordination of a thiourea derivative to a metal center can lead to the formation of stable complexes with unique catalytic properties. nih.govksu.edu.tr For example, ruthenium(II) complexes bearing chiral acylthiourea ligands have been employed as effective catalysts for the enantioselective reduction of ketones. rsc.org In these systems, the thiourea ligand helps to create the chiral environment around the metal center, which is essential for achieving stereocontrol.

Furthermore, palladium complexes with thiourea ligands have been explored for reactions such as the aerobic oxidation of alcohols. hku.hk The ligand plays a crucial role in stabilizing the metal center and preventing the aggregation of palladium nanoparticles, thereby maintaining catalytic activity. hku.hk The diverse coordination chemistry of thioureas with metals like gold, silver, copper, and cobalt continues to be an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.govutm.my

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The performance of these catalytic systems is heavily reliant on the nature of the ligands coordinated to the palladium center. Thiourea derivatives have emerged as a promising class of ligands for these reactions due to their strong σ-donating ability, which facilitates the oxidative addition step in the catalytic cycle, and their steric bulk, which can promote the reductive elimination step.

While direct experimental data on the application of this compound in cross-coupling reactions is not extensively documented, its structural analogues have shown considerable promise. Bulky monothiourea-palladium complexes have demonstrated high activity and recyclability in Suzuki-Miyaura reactions, which couple aryl halides with boronic acids. organic-chemistry.org The catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Table 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.
Transmetalation The organoboron reagent transfers its organic group to the palladium center, forming an R-Pd-R' intermediate.
Reductive Elimination The two organic groups couple and are eliminated from the palladium center, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

Similarly, palladium complexes of thiourea derivatives have been investigated as catalysts for the Heck reaction, which involves the coupling of aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes. scispace.comlibretexts.org The bulky nature of the this compound ligand could be particularly beneficial in these reactions by promoting the formation of the active monoligated palladium species.

Carbonylative Synthesis

Carbonylative coupling reactions are a powerful tool for the synthesis of carbonyl-containing compounds such as ketones, esters, and amides, by incorporating a molecule of carbon monoxide into an organic framework. rsc.org These reactions are typically catalyzed by transition metal complexes, with palladium being one of the most effective metals. The ligand coordinated to the metal center plays a crucial role in the efficiency and selectivity of these transformations.

The general mechanism for a palladium-catalyzed carbonylative cross-coupling reaction involves the oxidative addition of an organic halide to a Pd(0) species, followed by the migratory insertion of carbon monoxide into the palladium-carbon bond to form a Pd(II)-acyl complex. Subsequent reaction with a nucleophile leads to the formation of the carbonyl product and regeneration of the Pd(0) catalyst.

Thiourea-based ligands, with their ability to stabilize palladium in various oxidation states and influence the electronic properties of the metal center, are attractive candidates for facilitating carbonylative synthesis. While specific applications of this compound in this area have not been detailed in the literature, the fundamental principles of ligand design suggest its potential utility. The electron-rich nature of the ligand could enhance the rate of oxidative addition, while its steric bulk could influence the regioselectivity of CO insertion and subsequent nucleophilic attack.

Table 2: Key Steps in Palladium-Catalyzed Carbonylative Coupling

StepDescription
Oxidative Addition Pd(0) catalyst reacts with an organic halide (R-X).
CO Insertion Carbon monoxide inserts into the R-Pd bond to form an acyl-palladium complex.
Nucleophilic Attack A nucleophile (e.g., alcohol, amine, organometallic reagent) attacks the acyl carbon.
Reductive Elimination The carbonyl-containing product is eliminated, regenerating the Pd(0) catalyst.

Enantioselective Catalysis Mediated by Metal-Thiourea Complexes

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. chim.it While this compound is an achiral molecule, it can be employed as a ligand in the construction of chiral metal complexes for asymmetric catalysis. This can be achieved through several strategies, including the use of a chiral metal center, the incorporation of chiral co-ligands, or the formation of a chiral-at-metal complex where the arrangement of ligands around the metal center generates chirality. snnu.edu.cn

Thiourea derivatives have been extensively used as organocatalysts in a variety of enantioselective reactions, where they activate substrates through hydrogen bonding. nih.govnih.gov In the context of metal-mediated catalysis, chiral thiourea ligands can create a chiral environment around the metal ion, directing the approach of the substrate and leading to the preferential formation of one enantiomer.

For the achiral this compound, its utility in enantioselective catalysis would rely on its incorporation into a chiral catalytic system. For instance, it could serve as a ligand in a complex with a stereogenic metal center or be part of a catalytic system containing a separate chiral source. The bulky cyclohexylidene group could play a crucial role in transmitting the chiral information from the catalyst to the substrate. The development of such catalytic systems is an active area of research, with the potential to unlock new and efficient methods for the synthesis of enantiomerically pure compounds. researchgate.net

Mechanistic Investigations of in Vitro Biological Activity of Cyclohexylideneamino Thiourea and Analogues

Cellular Mechanism Studies

Thiourea (B124793) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The underlying cellular mechanisms involve the induction of programmed cell death, modulation of cell viability, and interference with inflammatory signaling pathways.

Apoptosis, or programmed cell death, is a critical process for eliminating abnormal cells, and its induction is a key strategy in cancer therapy. acs.org Several studies have shown that thiourea analogues are potent inducers of apoptosis in cancer cells. For instance, certain 1,3-disubstituted thiourea derivatives have been shown to exert strong pro-apoptotic activity. nih.gov

In studies involving human colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562), specific thiourea compounds demonstrated a significant ability to trigger apoptosis. nih.gov One notable derivative, a 3,4-dichlorophenyl substituted thiourea, was particularly effective, inducing late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov Another analogue, a 4-CF3-phenyl substituted thiourea, also showed a very high percentage of late apoptotic cells (97%) in the primary colon cancer cell line SW480. nih.gov The pro-apoptotic effects of these compounds were often accompanied by an increase in the production of reactive oxygen species (ROS), which can further contribute to their anticancer properties. nih.gov

Table 1: Induction of Late Apoptosis by Thiourea Analogues in Cancer Cell Lines

This table summarizes the percentage of cancer cells in late-stage apoptosis after treatment with various thiourea analogues, based on data from reference nih.gov.

Beyond inducing apoptosis, (Cyclohexylideneamino)thiourea analogues have been shown to directly impact the viability of cancer cells. Studies using the trypan blue exclusion test have confirmed that these compounds not only halt cell proliferation (cytostatic effect) but also actively kill cancer cells (cytotoxic effect). nih.gov

Treatment with these derivatives led to a significant reduction in the number of viable cancer cells, with decreases ranging from 20% to 93% in colon cancer lines. nih.gov The 3,4-dichlorophenyl analogue, for example, reduced the viability of SW480 and SW620 colon cancer cells by 48% and 58%, respectively. nih.gov Similarly, the 4-CF3-phenyl derivative was effective in reducing the viability of SW620 cells by 45%. nih.gov These findings indicate that thiourea compounds can effectively disrupt cellular pathways essential for cancer cell survival.

Table 2: Reduction in Viability of Colon Cancer Cells by Thiourea Analogues

This table shows the cytotoxic effect of selected thiourea analogues on human colon cancer cell lines, as reported in reference nih.gov.

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a crucial role in inflammation and is implicated in the proliferation and survival of cancer cells. The ability to inhibit IL-6 secretion is therefore a valuable attribute for an anticancer agent. plos.orgmetabolomics.se

Research has demonstrated that a series of 1,3-disubstituted thiourea derivatives act as effective inhibitors of IL-6 secretion from human colon cancer cells. nih.gov In both SW480 and SW620 cell lines, treatment with these compounds resulted in a significant decrease in IL-6 levels, with reductions ranging from 23% to 63%. nih.gov This inhibition of a key pro-inflammatory and pro-survival cytokine highlights an additional mechanism through which these compounds exert their anticancer effects. nih.govnih.gov

Enzyme Inhibition Studies

The biological activity of this compound and its analogues also stems from their ability to inhibit specific enzymes that are critical for disease progression.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which are important signaling molecules in regulating blood pressure and inflammation. nih.govnih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions. nih.gov Urea-based compounds are among the most potent sEH inhibitors, and their thiourea analogues have also been developed and investigated for this purpose. nih.govnih.gov

The inhibitory mechanism of urea (B33335) and thiourea derivatives involves the central (thio)urea pharmacophore mimicking the transition state of the epoxide hydrolysis reaction. nih.govnih.gov This group forms strong hydrogen bonds with key amino acid residues in the enzyme's active site. nih.govnih.gov Specifically, the carbonyl (or thiocarbonyl) group accepts hydrogen bonds from two tyrosine residues (Tyr381 and Tyr465), while a urea NH group donates a hydrogen bond to a nucleophilic aspartate residue (Asp333). nih.govescholarship.org This interaction competitively blocks the substrate from accessing the active site. nih.gov Although thiourea derivatives are sometimes less potent than their urea counterparts, they often exhibit improved water solubility, which can enhance their bioavailability. nih.govrsc.org A series of adamantyl thioureas have been developed as potent sEH inhibitors, with IC50 values extending into the nanomolar range. rsc.org

Sirtuin-1 (SIRT1) is a protein deacetylase that is overexpressed in several cancers and is considered a target for cancer therapy. rsc.org Thiourea-based compounds have emerged as potent, mechanism-based inhibitors of SIRT1. nih.gov

The inhibition mechanism involves the Nε-thiocarbamoyl-lysine warhead, which is processed by SIRT1 as a substrate. This leads to the formation of a longer-lived α-1′-S-alkylamidate intermediate compared to the natural substrate. This stalls the catalytic cycle, resulting in effective inhibition of the enzyme's deacetylase activity. nih.gov Computational studies, including molecular docking and molecular dynamics, have supported these findings, predicting that certain thiourea derivatives can display better inhibition of SIRT1. rsc.org These in silico models show interactions with key residues like PheA:297, further elucidating the binding mechanism.

Other Enzyme Targets and Their Mechanisms

Beyond primary targets, the broader class of thiourea derivatives has been investigated for inhibitory activity against a variety of other enzymes crucial to pathological processes. These interactions are often elucidated through molecular docking studies and enzymatic assays, revealing the versatility of the thiourea scaffold.

One significant area of investigation is in cancer-related enzymes. Thiourea derivatives have shown potential as inhibitors of protein kinases, which are pivotal in cell signaling and proliferation. researchgate.net For instance, certain derivatives have been evaluated for their binding to kinases like Epidermal Growth Factor Receptor (EGFR), AKT2, and Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). researchgate.net The mechanism of inhibition typically involves the thiourea molecule fitting into the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking the enzyme's function. biointerfaceresearch.com Specifically, the thiourea group can form strong hydrogen bonds with residues like Met769, while other parts of the molecule interact with hydrophobic pockets. biointerfaceresearch.com

Carbonic anhydrases (CAs) represent another class of enzymes targeted by thiourea compounds. nih.gov Certain sulphonyl thiourea derivatives have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov These enzymes are involved in pH regulation, and their inhibition is a therapeutic strategy for conditions like cancer, where isoforms hCA IX and XII are markers of tumor hypoxia. nih.gov The inhibitory mechanism is attributed to the binding of the thiourea derivative to the zinc ion within the enzyme's active site.

Furthermore, studies have explored the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) by thiourea derivatives in the context of anti-inflammatory activity. singidunum.ac.rsresearchgate.net Molecular docking analyses suggest that these compounds can fit into the active sites of these enzymes, with structural features like carboxyl groups enhancing interaction strength through additional hydrogen bonds. singidunum.ac.rsresearchgate.net

Interaction with Biological Macromolecules

The interaction of thiourea derivatives with DNA is a key aspect of their mechanism of action, particularly for their antiproliferative activities. Studies on compounds structurally related to this compound, such as 1-Cyclohexyl-3-tosylurea and its metal complexes, have investigated these binding properties. researchgate.net Experimental results from electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements suggest that these types of compounds can bind to DNA. researchgate.net

Molecular docking has become an essential tool for predicting and analyzing the interaction between small molecules like this compound analogues and protein targets. These in silico studies provide insights into binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.

Thiourea derivatives have been docked against a wide range of protein targets, revealing common interaction patterns. The thiourea core structure, with its sulfur and nitrogen atoms, is capable of forming both hydrogen bond acceptor and donor interactions, which promotes binding to various enzymes. biointerfaceresearch.com Key interactions often involve hydrogen bonds between the N-H groups of the thiourea and amino acid residues in the protein's active site, such as arginine and tyrosine. researchgate.net

Table 1: Examples of Protein Interactions with Thiourea Analogues from Molecular Docking Studies
Thiourea Analogue ClassProtein TargetKey Interacting ResiduesInteraction Type
Naproxen-Thiourea DerivativesEGFR, AKT2, VEGFR1Not SpecifiedBinding to active site
General Thiourea DerivativesCOX-1, COX-2, 5-LOXArg120, Tyr355Hydrogen Bonding, Hydrophobic
1,2-disubstituted thioureasEGFRMet769, Arg819, Leu694, Cys773Hydrogen Bonding, Hydrophobic
Thiourea-iron (III) complexesNUDT5Not SpecifiedBinding to active site

Anti-infective Mechanisms

Thiourea derivatives exhibit a range of antimicrobial activities, and their mechanisms of action can be multifaceted. A primary mechanism involves the disruption of bacterial cellular integrity and vital metabolic processes.

One significant finding for a thiourea derivative, TD4, demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The mechanism was found to involve the destruction of NAD+/NADH homeostasis. nih.gov By inhibiting the expression of genes such as adhE and alD, the compound disrupts the REDOX balance essential for bacterial metabolism. nih.gov This disruption, coupled with damage to the bacterial cell wall, leads to bacterial death. nih.gov

The lipophilicity of thiourea derivatives, often enhanced by substituents like the cyclohexyl group, may facilitate their passage through the bacterial cell membrane. nih.gov The difference in cell wall structure between Gram-positive and Gram-negative bacteria can lead to selective activity. nih.gov The outer membrane of Gram-negative bacteria often provides a barrier against external toxic agents, which may explain why some thiourea derivatives show higher efficacy against Gram-positive strains. nih.gov Other proposed antibacterial mechanisms for related compounds include the inhibition of nucleic acid and protein synthesis and the disruption of microbial membranes through complex formation with proteins. mdpi.com

Table 2: Antimicrobial Activity of Selected Thiourea Analogues
Compound ClassTarget OrganismMIC Range (µg/mL)Proposed Mechanism
Thiourea derivatives of 1,3-thiazoleGram-positive cocci2–32Not specified
Thiourea derivatives of 3-amino-1H-1,2,4-triazoleS. aureus, S. epidermidis4–32Not specified
Thiourea derivative (TD4)MRSANot specifiedDisruption of NAD+/NADH homeostasis, cell wall damage

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Thiourea derivatives have shown promise in inhibiting biofilm formation. nih.govnih.gov

The mechanism of anti-biofilm activity is often linked to the disruption of quorum sensing (QS). mdpi.com Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. mdpi.com By interfering with the signaling molecules (autoinducers) or their receptors, anti-biofilm agents can prevent the activation of genes required for biofilm development. While direct studies on this compound are limited, analogous thiourea derivatives have been shown to effectively inhibit biofilm formation in pathogens like methicillin-resistant and standard strains of S. epidermidis. nih.gov This suggests that the compound may act by disrupting the initial stages of bacterial attachment or the subsequent maturation of the biofilm.

Antiprotozoal Activity Mechanisms (e.g., against Leishmania amazonensis)

Thiourea derivatives have demonstrated notable antiprotozoal activities, particularly against various Leishmania species. mdpi.comnih.gov Research into the precise mechanisms of action is ongoing, with several studies pointing towards the disruption of essential metabolic pathways within the parasite. nih.govresearchgate.net

Another potential target that has been investigated is trypanothione (B104310) reductase. However, preliminary studies on a series of urea, thiourea, and selenourea (B1239437) derivatives indicated that this enzyme is likely not the primary target for most of these specific compounds. asm.orgplu.mx

The efficacy of these compounds has been demonstrated in vitro against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) analyses have been conducted to optimize the potency and selectivity of these derivatives. For instance, the introduction of a piperazine (B1678402) ring into the thiourea structure was found to enhance anti-leishmanial potency and selectivity. mdpi.comnih.govresearchgate.net

In Vitro Anti-leishmanial Activity of Select Thiourea Derivatives Against Leishmania amazonensis
CompoundTarget FormIC50 (µM)Reference CompoundIC50 (µM)
Compound 3eAmastigote4.9 ± 1.2Miltefosine7.5 ± 1.2
Compound 5i (piperazine derivative)Amastigote1.8 ± 0.5Miltefosine7.5 ± 1.2
Compound 8Amastigote70.0Meglumine antimoniate212.30

Data sourced from references mdpi.comnih.govnih.gov.

Antioxidant Activity Mechanisms

Thiourea and its derivatives are recognized as potent scavengers of free radicals, such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (OH•). hueuni.edu.vnresearchgate.net The antioxidant capacity of these compounds is evaluated through various assays, including their reactions with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). hueuni.edu.vnresearchgate.netfarmaciajournal.com

Theoretical and kinetic calculations suggest that the primary mechanism for the antioxidant action of thiourea derivatives is Hydrogen Atom Transfer (HAT). hueuni.edu.vnresearchgate.netchemicaljournal.in In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This pathway is considered to be kinetically preferred over the Single Electron Transfer (SET) mechanism. hueuni.edu.vnresearchgate.net In the SET mechanism, an electron is transferred from the antioxidant to the free radical. While some assays, like the DPPH assay, are considered to operate mainly via SET, a mixed mechanism is also proposed. hueuni.edu.vnfarmaciajournal.com For thiourea derivatives reacting with free radicals, it has been calculated that the products formed via the HAT mechanism account for the vast majority of the reaction outcome (approximately 99.99%). researchgate.net

The structure of the thiourea derivative significantly influences its antioxidant potential. For example, studies comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) showed that DPTU was a more effective free radical scavenger, which was confirmed by quantum chemical calculations. hueuni.edu.vnresearchgate.net The antioxidant properties are also attributed to their ability to inhibit autooxidation by scavenging peroxyl radicals and affecting the decomposition of hydroperoxides. hueuni.edu.vn

In Vitro Antioxidant Activity (IC50) of Select Thiourea Derivatives
CompoundDPPH Scavenging IC50ABTS•+ Scavenging IC50
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.001 mM0.044 ± 0.001 mM
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.015 mM2.400 ± 0.021 mM
Compound 2a14.90 ± 0.12 µM15.20 ± 0.21 µM
Compound 2c15.82 ± 0.15 µM14.05 ± 0.18 µM

Data sourced from references hueuni.edu.vnresearchgate.netdergipark.org.tr. Note: Units (mM vs µM) differ between studies.

Applications of Cyclohexylideneamino Thiourea in Advanced Materials Science

Development of Chemosensors and Sensing Materials

The thiourea (B124793) functional group is a well-established component in the design of chemosensors due to its ability to form hydrogen bonds and coordinate with various analytes. researchgate.net The nitrogen and sulfur atoms in the thiourea moiety act as hydrogen bond donors and acceptors, enabling the selective recognition of both anions and cations. jnanoworld.com This has led to the development of a wide range of colorimetric and fluorescent sensors for environmental and biological monitoring. researchgate.net

Anion Sensing Applications

Thiourea derivatives are particularly effective as anion sensors. jnanoworld.com The acidic nature of the N-H protons in the thiourea group facilitates strong hydrogen bonding interactions with anionic species. nih.gov This interaction can lead to detectable changes in the optical properties of the molecule, such as a shift in the absorption or emission spectrum, allowing for visual or spectroscopic detection of the target anion. jnanoworld.com

The design of these sensors often involves attaching a signaling unit, such as a chromophore or fluorophore, to the thiourea receptor. Upon binding with an anion, an intramolecular charge transfer (ICT) can be induced, resulting in a distinct color change that is visible to the naked eye. researchgate.net Research on various thiourea-based receptors has demonstrated high affinity and selectivity for anions like fluoride, cyanide, and acetate. researchgate.net

Table 1: Anion Sensing with Thiourea-Based Receptors

Receptor Type Target Anions Detection Method Key Observation
Thiourea-based receptors Fluoride, Cyanide, Acetate Colorimetric and Fluorometric Changes in color and fluorescence intensity upon anion binding. researchgate.net

Polymeric and Composite Material Applications

While specific research on the incorporation of (Cyclohexylideneamino)thiourea into polymeric and composite materials is limited, the broader class of thiourea derivatives has shown significant promise. Thiourea compounds are utilized in the synthesis of various polymers, including polythioureas, which are known for their dynamic properties and potential for self-healing applications. researchgate.net

For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-N-cyclohexylthiourea has been employed as a catalyst in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer. researchgate.net This suggests a potential role for cyclohexyl thiourea derivatives as catalysts in polymer synthesis. Furthermore, thiourea is a key component in the formulation of thermosetting resins, where it enhances properties such as heat resistance and mechanical strength. nbinno.com These resins find applications in adhesives, coatings, and molding compounds. nbinno.com The development of dynamic thiourea thermoset elastomers that can be reprocessed with enhanced mechanical properties also highlights the innovative use of thiourea chemistry in creating recyclable polymers. researchgate.net

Corrosion Inhibition Formulations

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. analis.com.myjmaterenvironsci.com The inhibitory action is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. analis.com.my The presence of sulfur and nitrogen atoms with lone pairs of electrons in the thiourea moiety facilitates this adsorption process. analis.com.my

Thiosemicarbazones, which share a similar structural backbone with this compound, have been extensively studied as corrosion inhibitors. researchgate.netichem.md These compounds act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. researchgate.net The inhibition efficiency of these compounds increases with their concentration. ichem.md

Table 2: Corrosion Inhibition Efficiency of Thiosemicarbazone Derivatives

Inhibitor Metal Corrosive Medium Maximum Inhibition Efficiency (%) Reference
2-acetylpyridine-4-ethyl-3-thiosemicarbazone Mild Steel 1 M HCl 71.31 ichem.md
Dichlorophenyltin(IV) 2-acetylpyridine-4-ethyl-3-thiosemicarbazone Mild Steel 1 M HCl 88.44 ichem.md
2-acetylthiophene thiosemicarbazone Mild Steel 1 M HCl 96.6 oup.com

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. ichem.mdoup.com The negative values of the Gibbs free energy of adsorption suggest a spontaneous adsorption process. ichem.md

Fabrication of Nanocrystalline Materials

Substituted thiourea compounds have been utilized as precursors for the synthesis of metal sulfide (B99878) nanocrystals. researchgate.net The reactivity of the thiourea derivative can be tuned by altering the organic substituents, which in turn allows for control over the nucleation and growth of the nanocrystals. researchgate.net This tunability enables the synthesis of nanoparticles with a desired size and narrow size distribution. researchgate.net While direct studies involving this compound were not found, the principle of using substituted thioureas as sulfur sources is a promising avenue for the fabrication of nanocrystalline materials. researchgate.net

Functional Materials for Optoelectronics (e.g., OLED Technology Components)

The application of this compound in optoelectronic devices such as Organic Light Emitting Diodes (OLEDs) is not well-documented in the available literature. However, the broader family of thiourea derivatives and their metal complexes have been investigated for their electronic and optical properties. tandfonline.comcardiff.ac.uk The formation of metal complexes with thiourea ligands can lead to materials with interesting photophysical properties that could potentially be harnessed in optoelectronic applications. researchgate.net Further research is needed to explore the potential of this compound in this field.

Utilization in Adhesives, Flame Retardants, and Thermal Stabilizers

Thiourea derivatives have shown potential in the formulation of specialty polymers with applications as adhesives and flame retardants.

Adhesives: Research has shown that poly(ether thiourea) can function as a highly durable all-underwater adhesive. nih.gov The thiourea motif is described as "polar hydrophobic," which allows for strong hydrogen-bonding networks that are resistant to hydration, a key challenge in underwater adhesion. nih.gov

Flame Retardants: The introduction of thiourea and sulfone linkages into the backbone of polyimides has been shown to significantly improve their thermal stability and flame retardancy. tubitak.gov.tr Poly(thiourea-sulfone-imide)s have demonstrated high Limiting Oxygen Index (LOI) values, indicating their excellent flame retardant properties. tubitak.gov.trresearchgate.net Thiourea is also used in the production of flame-retardant resins. guidechem.com

Thermal Stabilizers: Thiourea and its derivatives can act as thermal stabilizers for polymers. They are known to be effective in improving the thermal stability of polyoxymethylene. specialchem.com Phthalimido thioureas have also been investigated as stabilizers to enhance the thermal stability of poly(vinyl chloride). researchgate.net

Future Research Directions and Emerging Paradigms for Cyclohexylideneamino Thiourea

Exploration of Novel and Sustainable Synthetic Pathways

While traditional methods for synthesizing thiourea (B124793) derivatives often involve refluxing reactants in organic solvents, the future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. asianpubs.org Future research will likely focus on "green chemistry" approaches to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These techniques can significantly shorten reaction times and improve yields. acs.orgresearchgate.net Ultrasound irradiation, for instance, has been used to synthesize benzothiazole (B30560) derivatives in an aqueous medium, a method that is both green and efficient. acs.org

Solvent-Free Reactions: Grinding reactants together without a solvent is a promising green alternative that reduces the use of volatile and often toxic organic solvents. asianpubs.org

Deep Eutectic Solvents (DES): The use of DES as both a catalyst and a reaction medium offers a green pathway for thiourea synthesis. rsc.org A significant advantage is the potential for the DES to be recovered and reused for multiple cycles without a significant loss in activity. rsc.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient and atom-economical. researchgate.net Developing MCRs for (Cyclohexylideneamino)thiourea derivatives, potentially using elemental sulfur and continuous-flow systems, represents a highly sustainable manufacturing approach. researchgate.net

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. google.com Developing one-pot synthetic methods in aqueous media would drastically improve the environmental profile of the synthesis. acs.orggoogle.com

Synthetic ApproachKey AdvantagesRelevant Findings
Ultrasound Irradiation Reduced reaction time, lower energy use, green solvent compatibility.Effective for synthesizing benzothiazoles in water at 60°C. acs.org
Solvent-Free Grinding Eliminates organic solvent waste, simple procedure.Good yields achieved by mechanically grinding reactants. asianpubs.org
Deep Eutectic Solvents Green, reusable catalyst/medium system.Can be reused for seven or more cycles with no significant loss of activity. rsc.org
Multicomponent Reactions High atom economy, single-step synthesis, reduced waste.Sustainable approach using isocyanides, amines, and elemental sulfur. researchgate.net

Advancement in Computational Modeling and Predictive Capabilities

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, in silico methods are crucial for designing derivatives with tailored functionalities.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.govscichemj.orgsciencepublishinggroup.com These models can predict the potency of new derivatives, identifying key molecular descriptors like lipophilicity (LogP) and specific bond lengths that influence activity. nih.govscichemj.org For example, a QSAR study on thiourea derivatives as anti-HCV agents found that activity was significantly correlated with hydrophobic properties. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, elucidating potential mechanisms of biological action. singidunum.ac.rsnih.govnih.govresearchgate.net Docking studies can identify key amino acid residues that interact with the thiourea moiety, for instance, through hydrogen bonds, which is crucial for designing more potent enzyme inhibitors. singidunum.ac.rsnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time, assessing the stability of interactions identified through docking. nih.govundip.ac.idui.ac.id

Density Functional Theory (DFT): DFT is used to calculate the electronic structure of molecules, helping to understand their reactivity, vibrational frequencies, and other properties. sciencepublishinggroup.com

Computational MethodApplication in Thiourea ResearchKey Insights
QSAR Predicting anticancer or antiviral activity. nih.govscichemj.orgsciencepublishinggroup.comIdentifies key descriptors (e.g., hydrophobicity, molecular weight) that correlate with biological potency. nih.govfarmaciajournal.com
Molecular Docking Elucidating binding modes with target enzymes (e.g., kinases, tyrosinase). researchgate.netnih.govReveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. singidunum.ac.rsnih.gov
Molecular Dynamics Assessing the stability of ligand-receptor complexes. undip.ac.idui.ac.idresearchgate.netConfirms the stability of binding poses predicted by docking and analyzes conformational changes. nih.govnih.gov
DFT Calculating electronic properties and optimizing molecular geometry. sciencepublishinggroup.comfarmaciajournal.comProvides information on bond lengths, angles, and electronic distribution to understand reactivity. sciencepublishinggroup.com

Design of Highly Selective and Efficient Catalytic Systems

Thiourea derivatives are well-established as effective hydrogen-bonding organocatalysts. Future research will focus on creating highly specialized catalytic systems based on the this compound scaffold for asymmetric synthesis, a critical process in modern chemistry.

Emerging paradigms in this area include:

Bifunctional Catalysis: The design of catalysts that possess both a hydrogen-bond donor (the thiourea group) and a Brønsted base (e.g., a tertiary amine) within the same molecule. nih.govresearchgate.netrsc.orgibm.comnih.govresearchgate.netrsc.org This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly efficient and stereoselective reactions. nih.govrsc.org

Multiple Hydrogen-Bonding Donors: Incorporating additional hydrogen-bond donor sites into the catalyst structure can lead to more active and selective catalysts, often allowing for lower catalyst loadings. researchgate.netnih.gov

Stereoselective Polymerization: Bifunctional thiourea-based organocatalysts are being explored for the stereoselective ring-opening polymerization of racemic lactides. rsc.org This can produce isotactic polylactides, which can form stereocomplexes with significantly enhanced thermal properties. rsc.org

Rational Catalyst Design: Combining computational modeling with experimental synthesis will enable the rational design of catalysts. By modeling transition states, researchers can fine-tune the catalyst structure to achieve higher enantioselectivity for specific reactions. researchgate.net

Deeper Elucidation of Complex Biological Mechanisms

While numerous thiourea derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is essential for their development as therapeutic agents. mdpi.com Future research will move beyond preliminary screening to detailed mechanistic studies.

Key research directions include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that this compound derivatives interact with. researchgate.netbiointerfaceresearch.comanalis.com.my For example, studies have shown that certain thioureas can inhibit enzymes like tyrosinase or target pathways involved in cancer cell proliferation. nih.govresearchgate.net

Apoptosis Induction Pathways: Investigating how these compounds induce programmed cell death (apoptosis) in cancer cells. mdpi.comnih.gov This involves studying their effects on the cell cycle and the activation of key proteins like caspases. nih.govnih.gov Research has demonstrated that some thiourea derivatives can cause an accumulation of cancer cells in a specific phase of the cell cycle and induce late-stage apoptosis. mdpi.comnih.gov

Modulation of Signaling Pathways: Thiourea derivatives have been found to alter cancer cell signaling pathways and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.com Future work will aim to map these interactions precisely.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity to build comprehensive SAR models. mdpi.comnih.gov This can reveal which parts of the molecule are crucial for its effects, such as the importance of electron-withdrawing groups for enhancing activity. nih.gov

Integration into Next-Generation Functional Materials and Technologies

The unique chemical properties of the thiourea moiety make it a valuable component for the development of advanced materials and technologies. The this compound structure could be integrated into various functional systems.

Potential future applications include:

Sustainable Polymers: Thiourea-based organocatalysts are being used to synthesize non-isocyanate polyurethanes (NIPUs) from renewable resources. researchgate.net This addresses the growing demand for sustainable alternatives to conventional polymers.

Chemosensors: The ability of the thiourea group to bind to metal ions makes its derivatives excellent candidates for use in chemosensors, particularly for detecting heavy metals through fluorescence or colorimetric changes.

Smart Materials: Incorporating the this compound scaffold into polymer backbones could lead to materials that respond to stimuli such as pH, light, or the presence of specific analytes.

Commercial Products: Thiourea derivatives are already utilized in a range of commercial applications, including plastics, dyes, and elastomers, indicating a potential for broader industrial integration. mdpi.com

Q & A

Q. What statistical approaches are robust for analyzing thiourea derivative efficacy in heterogeneous cell populations?

  • Methodology : Employ non-parametric tests (e.g., Mann-Whitney U) for non-normal data. Use multivariate analysis to account for covariates (e.g., cell cycle stage). Apply machine learning (e.g., random forests) to identify subpopulations with differential responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.